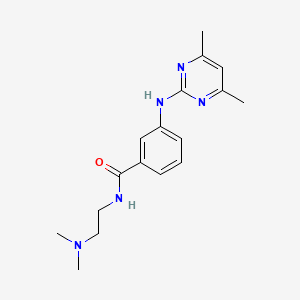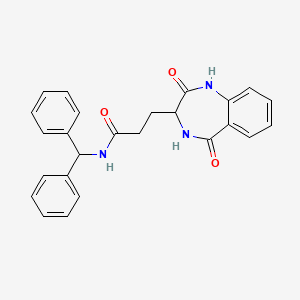![molecular formula C23H24N4O3 B10989409 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989409.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide: “Compound X” , belongs to the indole class of organic compounds. Indole derivatives have garnered significant interest due to their clinical and biological potential. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .
Preparation Methods
Synthetic Routes::
Acetylation of 4-Aminoisatin: The starting material, 4-aminoisatin, undergoes acetylation to introduce the acetyl group.
Indole Ring Formation: The acetylated intermediate reacts with indole-4-carboxaldehyde to form the indole ring.
N-Alkylation: The resulting compound is N-alkylated using 2-methoxyethyl bromide to introduce the 2-methoxyethyl group.
Amide Formation: Finally, acetylation of the amino group completes the synthesis of .
Compound X: can be synthesized on a larger scale using similar steps, with optimization for yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The indole moiety can undergo oxidation, leading to various oxidation states.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Nucleophilic substitution reactions can modify the indole ring.
Amidation: Formation of amide bonds is crucial for its structure.
Acetylation: Acetic anhydride, pyridine.
Indole Ring Formation: Acidic conditions.
N-Alkylation: Alkyl halides, base.
Amide Formation: Acyl chlorides, amines.
- Various intermediates during synthesis.
Compound X: itself.
Scientific Research Applications
Medicine: exhibits antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: It serves as a versatile building block for designing new drug candidates.
Biology: Investigated for its impact on cellular pathways and receptors.
Mechanism of Action
Targets: Molecular targets include specific receptors, enzymes, or proteins.
Pathways: It modulates signaling pathways related to inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Tryptophan, indole-3-acetic acid, and related analogs.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)24-19-5-3-8-22-17(19)10-12-27(22)15-23(29)25-20-6-4-7-21-18(20)9-11-26(21)13-14-30-2/h3-12H,13-15H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BLDCMNKJWZVPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10989334.png)
![1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10989337.png)
![2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989339.png)

![methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10989346.png)
![N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10989357.png)

![1-(cyclopropylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10989370.png)
![1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10989372.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10989373.png)
![4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B10989378.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989388.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10989393.png)
![4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10989402.png)
